molecular formula C19H28N2O4 B12327372 Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate

Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B12327372
M. Wt: 348.4 g/mol
InChI Key: BZVLVZMWBQKZKM-UHFFFAOYSA-N
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Description

Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of bases such as sodium hydroxide or triethylamine, and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of flow microreactors can enhance the reaction rates and yields, making the production process more scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, benzyl bromide for benzylation, and various bases and solvents depending on the specific reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially in the field of neuropharmacology.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in further chemical reactions. The piperidine ring provides structural stability and can interact with biological targets such as receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate is unique due to its specific structural features, including the position of the benzyl group and the Boc-protected amino group. These features confer distinct reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

benzyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-13-16-11-7-8-12-21(16)18(23)24-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,20,22)

InChI Key

BZVLVZMWBQKZKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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